molecular formula C12H14N2 B061732 3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine

3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B061732
M. Wt: 186.25 g/mol
InChI Key: NUPUDYKEEJNZRG-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C12H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine typically involves the reaction of 3-bromo-5-(1-methyl-2-pyrrolidinyl)pyridine with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions with various halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine is unique due to its ethynyl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3

InChI Key

NUPUDYKEEJNZRG-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CN=CC(=C2)C#C

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Repeating the procedure of Example 16, but using trimethylsilylacetylene in place of phenylacetylene, 5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine and the fumarate derivative thereof were obtained as follows. 5-Trimethylsilylethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine (516 mg, 2 mmol) and cesium carbonate (200 mg, 0.6 mmol) were dissolved in methanol (10 mL) and heated under reflux for 5 h. After cooling the solvents were removed in vacuo and the residue dissolved in ethyl acetate (40 mL) and washed with water (10 mL). The aqueous layer was extracted with ethyl acetate (40 mL) and the combined organic extracts washed with brine (10 mL), dried (Na2SO4) and concentrated in vacuo. The crude product was chromatographed on "flash" silica gel with ethyl acetate:hexane (1:9, 1:4, 1,3) to afford 5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine as an oil, 218 mg, 59%.
Quantity
516 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CO[PH](=O)OC=[N+]=[N-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tBuOK in THF (0.08 mL, 0.08 mmol) cooled at −78° C. was added dropwise a solution of methyl diazomethyl phosphonate in THF (0.1 mL, 0.08 mmol). The solution was stirred at −78° C. for 5 min, then a solution of 5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde (V) (0.0126 g, 0.066 mmol) in THF (1 mL) was added via a double tipped needle. The reaction mixture was stirred at −78° C. for 16 h then allowed to warm to RT over 2 h. After evaporation of the solvent under reduced pressure, the crude material was purified by RPLC (silica gel, 10% EtOAC/hexanes) to afford 0.0061 g (51%) of 3-ethynyl-5-(1-methylpyrrolidin-2-yl)-pyridine (VI) as a clear oil. The data were identical to those described in the literature (Bleicher, L. S.; Cosford, N. P. D.; Herbault, A.; McCallum, J. S.; McDonald, I. A. J. Org. Chem. 1998, 63, 1109).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.08 mL
Type
solvent
Reaction Step One
Name
methyl diazomethyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Two
Quantity
0.0126 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine
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3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine
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3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine
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3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine
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3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine

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